Salvigenin-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O6 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

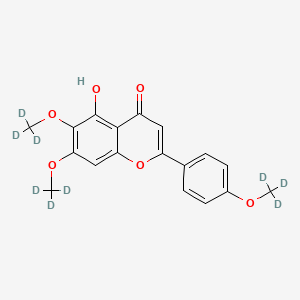

5-hydroxy-6,7-bis(trideuteriomethoxy)-2-[4-(trideuteriomethoxy)phenyl]chromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3/i1D3,2D3,3D3 |

InChI Key |

QCDYOIZVELGOLZ-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC([2H])([2H])[2H])OC([2H])([2H])[2H])O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Salvigenin-d9: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvigenin-d9 is the deuterated form of Salvigenin, a natural trimethoxylated flavone found in various plants, including Salvia and Achillea species.[1] Salvigenin has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-tumor, and immunomodulatory effects.[2][3] The isotope-labeled this compound serves as a valuable tool in research, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides an in-depth overview of the chemical properties, structure, and known biological activities of this compound, with a focus on presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Chemical Properties and Structure

This compound is structurally identical to Salvigenin, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the methoxy groups. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical reactivity, making it an ideal internal standard for analytical studies.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₇D₉O₆ | [4] |

| Molecular Weight | 337.37 g/mol | [4] |

| CAS Number | Not Available (NA) | [4][5] |

| Unlabeled CAS Number | 19103-54-9 | [4] |

| Appearance | Yellow powder | [6] |

| Melting Point | 188 °C (for unlabeled Salvigenin) | [6] |

| Boiling Point | 535.9 ± 50.0 °C (Predicted, for unlabeled Salvigenin) | [6] |

| Density | 1.314 ± 0.06 g/cm³ (Predicted, for unlabeled Salvigenin) | [6] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [6][7] |

| Storage | 2-8°C Refrigerator, protect from light | [5][6] |

Chemical Structure

IUPAC Name: 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl-d3)-4H-chromen-4-one-d6

SMILES: O=C1C=C(C2=CC=C(OC([2H])([2H])[2H])C=C2)OC3=CC(OC([2H])([2H])[2H])=C(OC([2H])([2H])[2H])C(O)=C13[4]

Biological Activity and Signaling Pathways

Salvigenin exhibits a range of biological activities, with its anti-cancer properties being a primary area of investigation. Studies have shown that Salvigenin can suppress the growth of hepatocellular carcinoma (HCC) cells and enhance their sensitivity to chemotherapy.[2] This effect is primarily mediated through the inhibition of the PI3K/AKT/GSK-3β signaling pathway.[2]

Caption: Salvigenin inhibits the PI3K/AKT/GSK-3β signaling pathway.

Experimental Protocols

Purification of Salvigenin from Plant Material

-

Extraction: The air-dried aerial parts of a source plant (e.g., Tanacetum canescens) are subjected to extraction with a suitable solvent, such as methanol or acetone.[3]

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel.[3]

-

Purification: Further purification of the fractions containing Salvigenin is achieved through repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]

In Vivo Anti-tumor and Immunomodulatory Studies in a Mouse Model

-

Animal Model: Female BALB/c mice are often used. A tumor model, such as a breast cancer model, is established.[3]

-

Treatment: Mice are administered Salvigenin (intraperitoneally) at various doses (e.g., 0-9.68 µ g/mouse/day ) for a specified duration.[6]

-

Tumor Volume Measurement: Tumor size is measured regularly to assess the effect of Salvigenin on tumor growth.[3]

-

Immunological Assays:

-

Splenocyte Proliferation Assay: Splenocytes are isolated from treated and control mice and their proliferation in response to mitogens is measured.[3]

-

Cytokine Profiling: The levels of cytokines, such as IFN-γ and IL-4, in the serum or from cultured splenocytes are determined using ELISA.[3]

-

Flow Cytometry: The populations of immune cells, such as CD4+CD25+Foxp3+ T regulatory cells, in the spleen are analyzed by flow cytometry.[3]

-

In Vitro Analysis of PI3K/AKT/GSK-3β Pathway Inhibition

-

Cell Culture: Human hepatocellular carcinoma cell lines (e.g., Huh7, HepG2) are cultured under standard conditions.[2]

-

Treatment: Cells are treated with varying concentrations of Salvigenin (e.g., 25 µM, 50 µM, 100 µM).[2]

-

Western Blot Analysis:

-

Protein Extraction: Total protein is extracted from the treated and control cells.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and GSK-3β.

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands. The intensity of the bands is quantified to determine the effect of Salvigenin on the phosphorylation status of the target proteins.[2]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Salvigenin Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor and immunomodulatory effects of salvigenin on tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. salvigenin | 19103-54-9 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

In-Depth Technical Guide to the Certificate of Analysis of Salvigenin-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and certification process for Salvigenin-d9, a deuterated analog of the naturally occurring flavonoid, Salvigenin. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this compound, the analytical methodologies used for its characterization, and the biological context of its non-deuterated form.

Representative Certificate of Analysis: this compound

A Certificate of Analysis (CoA) for a high-purity research compound like this compound is a critical document that assures its identity, purity, and quality. Below is a representative CoA, structured based on best practices for certified reference materials in the flavonoid class.

Certificate of Analysis

| Product Name: | This compound |

| CAS Number: | Not available (for deuterated analog) |

| Chemical Formula: | C₁₈H₇D₉O₅ |

| Molecular Weight: | 353.41 g/mol |

| Lot Number: | XXXX-YYYY |

| Analysis Date: | 2025-11-12 |

| Retest Date: | 2027-11-12 |

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Purity (by HPLC) | ≥98.0% | 99.5% |

| Identity (by ¹H NMR) | Conforms to structure | Conforms |

| Identity (by MS) | Conforms to mass | Conforms |

| Deuterium Incorporation | ≥98% | 99.2% |

| Residual Solvents | As per USP <467> | Conforms |

| Water Content (by Karl Fischer) | ≤0.5% | 0.1% |

Quantitative Data Summary

The following tables provide a detailed summary of the quantitative data presented in the representative Certificate of Analysis for this compound.

Table 1: Purity and Isotopic Enrichment

| Parameter | Method | Result |

| Chemical Purity | HPLC | 99.5% |

| Isotopic Purity (D9) | Mass Spectrometry | 99.2% |

| Isotopic Enrichment (per D site) | Mass Spectrometry | >99% |

Table 2: Physical and Chemical Properties

| Property | Method | Result |

| Appearance | Visual Inspection | White to off-white solid |

| Molecular Weight | Calculated | 353.41 g/mol |

| Water Content | Karl Fischer Titration | 0.1% |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used for the quantitative analysis of this compound to determine its purity.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is used.

-

Mobile Phase: A gradient elution is employed with acetonitrile (A) and 0.1% formic acid in water (B).

-

Gradient Program:

-

0 min: 30% A, 70% B

-

20 min: 70% A, 30% B

-

22 min: 100% A, 0% B

-

30 min: 100% A, 0% B

-

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm and 365 nm.

-

Injection Volume: 4 µL.

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.

-

Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the level of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is used.

-

Ionization Mode: Positive ion mode.

-

Sample Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with an LC system.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the expected molecular ion peak of this compound.

-

Identity Confirmation: The measured monoisotopic mass of the [M+H]⁺ ion is compared to the theoretical mass.

-

Deuterium Incorporation Analysis: The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d9 species relative to the less deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of this compound and confirms the positions of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: Approximately 1-2 mg of this compound is dissolved in 0.5 mL of a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl₃).

-

¹H NMR: The ¹H NMR spectrum is acquired to confirm the absence or significant reduction of proton signals at the deuterated positions. The remaining proton signals should correspond to the non-deuterated positions in the molecule.

-

¹³C NMR: The ¹³C NMR spectrum is acquired to confirm the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments can be performed to further confirm the structure and assignments if necessary.

Visualizations

The following diagrams illustrate key aspects of Salvigenin's biological activity and the analytical workflow for this compound.

Caption: PI3K/AKT/GSK-3β signaling pathway inhibited by Salvigenin.

A Technical Guide to the Synthesis and Isotopic Purity of Salvigenin-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Salvigenin-d9 and the analytical methodologies required to ascertain its isotopic purity. This compound, a deuterated analog of the neuroprotective and antitumor compound salvigenin, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry.

Proposed Synthesis of this compound

The synthesis of this compound (5-hydroxy-6,7,4'-trimethoxy-d9-flavone) is proposed via the direct deuteromethylation of the naturally available flavonoid, scutellarein (4',5,6,7-tetrahydroxyflavone). This approach leverages the differential reactivity of the hydroxyl groups on the flavonoid scaffold. The 5-hydroxyl group is intramolecularly hydrogen-bonded to the C4-carbonyl, rendering it significantly less nucleophilic than the hydroxyl groups at the 6, 7, and 4' positions. This inherent chemical property allows for a regioselective reaction under controlled conditions.

Synthetic Pathway

The proposed one-step synthesis involves the reaction of scutellarein with a deuterated methylating agent, such as iodomethane-d3, in the presence of a mild base.

Salvigenin-d9 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Salvigenin-d9, a deuterated analog of the naturally occurring flavonoid, Salvigenin. This document consolidates key chemical data, experimental methodologies, and known signaling pathway interactions to support its application in research and drug development.

Core Data Presentation

Quantitative data for this compound and its parent compound, Salvigenin, are summarized in the table below for easy reference and comparison.

| Property | This compound | Salvigenin (Unlabeled) |

| CAS Number | Not Available[1][2] | 19103-54-9[3][4][5] |

| Molecular Formula | C₁₈H₇D₉O₆[1] | C₁₈H₁₆O₆[4] |

| Molecular Weight | 337.37[1][3] | 328.32[4] |

| Synonyms | 5-Hydroxy-4',6,7-trimethoxyflavone-d9, 7-O-Methylpectolinarigenin-d9, Psathyrotin-d9[1] | 5-hydroxy-4',6,7-Trimethoxyflavone, 7-O-Methylpectolinarigenin, Psathyrotin[4] |

Experimental Protocols

The following methodologies are detailed for key experiments involving Salvigenin. These protocols can serve as a foundation for designing studies with this compound.

Cell Viability and Cytotoxicity Assessment (CCK-8 Assay)[6]

-

Cell Seeding: Plate hepatocellular carcinoma (HCC) cells (e.g., Huh7 and HepG2) in 96-well plates at a density of 1x10³ cells per well and culture overnight.

-

Treatment: Treat the cells with varying concentrations of Salvigenin (e.g., 0 µM to 800 µM) for 24 hours.

-

Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ atmosphere.

-

Measurement: Measure the absorbance at a specific wavelength (typically 450 nm) using a microplate reader to determine cell viability.

Colony Formation Assay[6]

-

Cell Seeding: Seed Huh7 and HepG2 cells in 60-mm culture dishes at a density of 1x10³ cells per well.

-

Treatment: Treat the cells with the desired concentration of Salvigenin (e.g., 100 µM) for two days.

-

Culture: Remove the treatment medium and culture the cells in a fresh medium. Replace the medium every 3 days.

-

Staining: After 10 days, fix the colonies with 70% methanol for 30 minutes and then stain with 0.5% crystal violet for 30 minutes at room temperature.

-

Analysis: Count the number of cell colonies using a light microscope.

Apoptosis Detection (TUNEL Assay)[6]

-

Cell Treatment: Treat HCC cells with the desired concentration of Salvigenin (e.g., 100 µM).

-

Fixation: After treatment, remove the medium, wash the cells with pre-cooled phosphate-buffered saline (PBS), and fix them with 4% polyformaldehyde for 60 minutes.

-

Permeabilization: Rinse the cells with PBS and incubate with an immunostaining detergent for 2 minutes on ice.

-

TUNEL Staining: Incubate the samples with 50 µL of TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) solution for 1 hour at 37°C in the dark.

-

Microscopy: Wash the cells with PBS, mount the slides with an antifade mounting medium, and observe under a fluorescence microscope.

In Vivo Anti-inflammatory and Analgesic Activity[7][8]

-

Animal Models: Use male albino mice (25–30 g) and male Wistar rats (6-8 weeks old).

-

Writhing Test (Analgesic Effect):

-

Divide mice into groups: a control group (receiving normal saline), and treatment groups (receiving Salvigenin at doses of 25, 50, and 100 mg/kg intraperitoneally).

-

30 minutes after injection, induce writhing by intraperitoneal injection of an irritant (e.g., acetic acid).

-

Count the number of abdominal contractions over a set period.

-

-

Hot Plate Test (Analgesic Effect):

-

Measure the baseline pain response by placing mice on a hot plate at a controlled temperature.

-

Administer Salvigenin or a control substance and measure the latency to a pain response (e.g., licking paws or jumping) at different time points post-injection.

-

-

Carrageenan-Induced Paw Edema (Anti-inflammatory Effect):

-

Divide rats into groups and administer Salvigenin (25, 50, and 100 mg/kg, i.p.) or a control.

-

30 minutes later, induce inflammation by injecting carrageenan into the paw.

-

Measure the paw volume at various time intervals to determine the extent of edema and inflammation.

-

Signaling Pathway Analysis

Salvigenin has been shown to modulate key signaling pathways involved in cancer progression. A notable target is the PI3K/AKT/GSK-3β pathway, which plays a crucial role in cell survival, proliferation, and chemoresistance.

Network pharmacology analyses and subsequent experimental validations have demonstrated that Salvigenin can suppress the malignant biological behaviors of HCC cells by inactivating this pathway.[6] Specifically, Salvigenin has been found to decrease the phosphorylation levels of PI3K, AKT, and GSK-3β.[6]

Below is a diagram illustrating the inhibitory effect of Salvigenin on the PI3K/AKT/GSK-3β signaling pathway.

Caption: Salvigenin's inhibition of the PI3K/AKT/GSK-3β pathway.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. sinostandards.net [sinostandards.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. scbt.com [scbt.com]

- 6. Salvigenin Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for Salvigenin-d9 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the Salvigenin-d9 analytical standard, a crucial tool for researchers in pharmacology and drug development. This document details the compound's properties, commercial sources, and key experimental protocols, with a focus on its application in quantitative analysis and its biological context.

Introduction to Salvigenin and its Deuterated Analog

Salvigenin is a naturally occurring polyphenolic compound belonging to the flavonoid class, known for its neuroprotective, antitumor, cytotoxic, and immunomodulatory properties.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of nine deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte without significantly altering its chemical properties.[1] Isotope-labeled Salvigenin is particularly valuable as a neuroprotective agent in the study of neurodegenerative diseases, acting through mechanisms related to oxidative stress.[3]

Commercial Availability

This compound is available from several specialized chemical suppliers as a research-grade analytical standard. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.

| Supplier | Product Name | Catalog Number | Available Quantities | Purity | Additional Information |

| MedchemExpress | This compound | HY-N1318S | Inquire | >98% (Typical) | Provided as a solid.[1][2] |

| Mithridion | This compound | Inquire | 50mg | High Purity | Guaranteed 50mg quantity.[4] |

| Pharmaffiliates | This compound | PA STI 078730 | Inquire | High Purity | Offered as a stable isotope standard.[3] |

Physicochemical Properties and Representative Certificate of Analysis

While a specific Certificate of Analysis for this compound is not publicly available from all suppliers, a representative CoA for a similar flavonoid, Apigenin, from MedchemExpress provides insight into the expected quality control parameters.[5]

Table 1: Representative Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₇D₉O₆ | [3] |

| Molecular Weight | 337.37 g/mol | [3] |

| Appearance | Light yellow to yellow solid (Typical) | Based on similar flavonoids[5] |

| Purity (by HPLC) | ≥98.0% | Based on similar standards[5] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 1 year, -20°C for 6 months. | Based on similar standards[5] |

Table 2: Representative Certificate of Analysis Data

| Test | Specification | Result |

| Appearance | Light yellow to yellow solid | Conforms |

| ¹H NMR Spectrum | Consistent with structure | Consistent |

| Mass Spectrum | Consistent with structure | Consistent |

| Purity (HPLC) | ≥98.0% | 98.9% |

| Conclusion | The product has been tested and complies with the given specifications. | Complies |

| Note: This table is a composite based on a representative Certificate of Analysis for a similar compound and typical industry standards.[5] |

Biological Activity and Signaling Pathways of Salvigenin

Salvigenin has been shown to exert its biological effects through the modulation of key cellular signaling pathways. A notable mechanism is its interaction with the PI3K/AKT/GSK-3β pathway, which is crucial in cell proliferation, survival, and metabolism.

Inhibition of the PI3K/AKT/GSK-3β Signaling Pathway

Research has demonstrated that Salvigenin can suppress the PI3K/AKT/GSK-3β signaling pathway.[6] This inhibition has been linked to its anti-cancer effects, particularly in hepatocellular carcinoma, where it can impede glycolysis and chemoresistance.[6] The pathway is a critical regulator of cell fate, and its modulation by Salvigenin highlights a potential therapeutic avenue.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound 50mg | Mithridion [mithridion.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Salvigenin Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Salvigenin for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated salvigenin as an internal standard for quantitative mass spectrometry. Salvigenin, a trimethoxylated flavone with demonstrated biological activities, including the modulation of critical cellular signaling pathways, is a compound of significant interest in pharmacological and metabolic research. Accurate quantification of salvigenin in complex biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as deuterated salvigenin, is the gold standard for achieving the highest accuracy and precision in LC-MS/MS-based quantification.

This guide details a plausible synthetic route for deuterated salvigenin, a complete experimental protocol for its use in a quantitative bioanalytical method, and its application in studying relevant biological pathways.

Synthesis of Deuterated Salvigenin (Salvigenin-d3)

The most stable and common approach for deuterating salvigenin is to introduce deuterium atoms at one of its methoxy groups, creating a +3 Da mass shift from the unlabeled analyte. This avoids issues with H/D back-exchange that can occur with deuteration on the aromatic rings under certain pH conditions.[1][2] A common method involves using a deuterated methylating agent.

Proposed Synthetic Protocol:

The synthesis of salvigenin-d3 can be achieved by demethylation of salvigenin at one of its methoxy positions, followed by re-methylation using a deuterated methylating agent like iodomethane-d3 (CD₃I).

-

Selective Demethylation: Start with commercially available salvigenin. A selective demethylation of one of the methoxy groups is performed. This can be achieved using reagents like boron tribromide (BBr₃) or other demethylating agents under controlled conditions to favor mono-demethylation. The most likely position for demethylation would be at the 7-position due to its reactivity.

-

Purification: The resulting partially demethylated salvigenin is purified using column chromatography (e.g., silica gel) to isolate the desired mono-hydroxy intermediate.

-

Deuterated Methylation: The purified intermediate is then re-methylated using iodomethane-d3 (CD₃I) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone or acetonitrile.[3] The reaction is typically carried out at room temperature or with gentle heating.

-

Final Purification: The final product, salvigenin-d3, is purified from the reaction mixture using techniques such as preparative HPLC to ensure high purity.

-

Characterization: The structure and isotopic enrichment of the synthesized salvigenin-d3 are confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis of Salvigenin by LC-MS/MS

The use of a stable isotope-labeled internal standard like salvigenin-d3 is critical for correcting for variations in sample preparation, injection volume, and matrix effects during LC-MS/MS analysis.

Mass Spectrometry and Fragmentation

Salvigenin has a monoisotopic mass of 328.0947 g/mol . For quantitative analysis using tandem mass spectrometry, multiple reaction monitoring (MRM) is employed. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ in positive ion mode) and monitoring a specific product ion generated through collision-induced dissociation (CID).

Table 1: Proposed MRM Transitions for Salvigenin and Deuterated Salvigenin

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Salvigenin | 329.1 | 314.1 | 25 |

| Salvigenin-d3 (Internal Standard) | 332.1 | 317.1 | 25 |

Note: Collision energy is instrument-dependent and requires optimization.

Experimental Protocol: Quantification of Salvigenin in Human Plasma

This protocol provides a step-by-step method for the extraction and quantification of salvigenin from human plasma.

2.2.1. Materials and Reagents:

-

Salvigenin analytical standard

-

Salvigenin-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA as anticoagulant)

2.2.2. Sample Preparation (Protein Precipitation): [4][5]

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of salvigenin-d3 working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% water with 0.1% formic acid, 20% acetonitrile).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2.2.3. LC-MS/MS Method Validation Parameters:

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following table presents typical acceptance criteria and representative data for a flavonoid quantification assay.[6][7]

Table 2: Representative LC-MS/MS Method Validation Data

| Parameter | Acceptance Criteria | Representative Result |

| Linearity | r² ≥ 0.99 | 0.998 |

| Calibration Range | - | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ± 20% | 0.5 ng/mL |

| Intra-day Precision (RSD%) | < 15% | < 13.1% |

| Inter-day Precision (RSD%) | < 15% | < 14.2% |

| Accuracy (RE%) | ± 15% | -11.9% to +12.0% |

| Recovery (%) | Consistent and reproducible | 84.2% - 107.4% |

| Matrix Effect (%) | CV < 15% | 103.6% - 107.4% |

Experimental Workflow Diagram

Caption: Workflow for salvigenin quantification in plasma.

Application in Signaling Pathway Analysis

Salvigenin has been shown to modulate several key signaling pathways implicated in cancer metabolism and other diseases. A validated quantitative assay is crucial for correlating salvigenin concentrations with its effects on these pathways in cell-based or in vivo studies.

PI3K/AKT/GSK-3β Signaling Pathway

Recent studies have demonstrated that salvigenin can suppress hepatocellular carcinoma by inactivating the PI3K/AKT/GSK-3β pathway.[8] This pathway is a central regulator of cell proliferation, survival, and glycolysis.

Caption: Salvigenin inhibits the PI3K/AKT/GSK-3β pathway.[8]

Potential Modulation of AMPK and PPAR Signaling

While direct studies on salvigenin are emerging, structurally similar flavonoids like apigenin are known to modulate key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[9][10] These pathways are critical in lipid metabolism, glucose homeostasis, and inflammation. The quantitative tools described herein are essential for investigating if salvigenin exhibits similar effects.

Caption: Hypothesized effects of salvigenin on metabolic pathways.

Conclusion

The use of deuterated salvigenin as an internal standard provides the necessary accuracy and reliability for the quantitative analysis of this promising natural compound in complex biological samples. The detailed protocols and methodologies presented in this guide offer a robust framework for researchers in drug discovery and development to conduct high-quality pharmacokinetic and pharmacodynamic studies. Furthermore, the application of these quantitative methods will be instrumental in elucidating the mechanisms of action of salvigenin and its effects on critical cellular signaling pathways.

References

- 1. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salvigenin Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apigenin reduces the excessive accumulation of lipids induced by palmitic acid via the AMPK signaling pathway in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Salvigenin-d9: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physical, Chemical, and Biological Characteristics of a Deuterated Flavonoid

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Salvigenin-d9, a deuterated analog of the naturally occurring flavonoid, Salvigenin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. Given the limited availability of specific data for the deuterated form, this guide also incorporates extensive information on the parent compound, Salvigenin, to provide a thorough understanding of its properties.

Core Physical and Chemical Data

This compound is the deuterated form of Salvigenin, a natural polyphenolic compound.[1] Deuterium labeling provides a valuable tool for various research applications, including use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS, and for studying the pharmacokinetic and metabolic profiles of the parent drug.[1]

The fundamental properties of this compound and its parent compound, Salvigenin, are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[2] |

| Synonyms | 5-Hydroxy-4',6,7-trimethoxyflavone-d9; Psathyrotin-d9 | MedchemExpress[1], Pharmaffiliates[2] |

| Molecular Formula | C₁₈H₇D₉O₆ | Pharmaffiliates[2] |

| Molecular Weight | 337.37 g/mol | Pharmaffiliates[2] |

| Appearance | Yellow powder | GlpBio[2] (for Salvigenin) |

| Storage | 2-8°C Refrigerator; -20°C for long-term | Pharmaffiliates[2], Cayman Chemical[3] |

Table 2: Physicochemical Properties of Salvigenin (Non-Deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₆ | Cayman Chemical[3] |

| Molecular Weight | 328.32 g/mol | Santa Cruz Biotechnology[4] |

| Melting Point | 188 °C | ChemicalBook[5] |

| Boiling Point (Predicted) | 535.9±50.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.314±0.06 g/cm³ | ChemicalBook[5] |

| pKa (Strongest Acidic) | 6.33 - 7.94 | ChemicalBook[6], FooDB[7] |

| LogP | 3.36 | FooDB[7] |

| Water Solubility (Predicted) | 0.021 g/L | FooDB[7] |

| LogS (Predicted) | -4.2 | FooDB[7] |

Table 3: Solubility of Salvigenin (Non-Deuterated)

| Solvent | Solubility | Source |

| DMSO | 16.67 mg/mL (50.77 mM) with warming | GlpBio[2] |

| Chloroform | Soluble | Cayman Chemical[3] |

| Dichloromethane | Soluble | Cayman Chemical[3] |

| Ethyl Acetate | Soluble | Cayman Chemical[3] |

| Acetone | Soluble | Cayman Chemical[3] |

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic data is essential for the confirmation of the chemical structure and purity of Salvigenin. The following data pertains to the non-deuterated form.

Table 4: ¹H-NMR Spectral Data of Salvigenin (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.73 | d | 9.0 | H-2', H-6' |

| 6.93 | d | 9.0 | H-3', H-5' |

| 6.53 | s | H-3 | |

| 6.50 | s | H-8 | |

| 3.98 | s | OMe | |

| 3.92 | s | OMe | |

| 3.90 | s | OMe |

Source: Adapted from ResearchGate[4]

Table 5: ¹³C-NMR Spectral Data of Salvigenin (125 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| 183.8 | C-4 |

| 167.8 | C-2 |

| 167.2 | C-7 |

| 161.8 | C-4' |

| 159.2 | C-8a |

| 157.7 | C-5 |

| 129.2 | C-2', C-6' |

| 118.8 | C-1' |

| 116.3 | C-3', C-5' |

| 105.9 | C-4a |

| 103.4 | C-3 |

| 99.1 | C-6 |

| 93.3 | C-8 |

| 55.8 | OMe |

Source: Adapted from Brieflands[8]

Biological Activity and Signaling Pathways

Salvigenin exhibits a range of biological activities, including neuroprotective, antitumor, and immunomodulatory effects.[1][2] Recent studies have elucidated its role in cellular signaling pathways, particularly in the context of cancer.

PI3K/AKT/GSK-3β Signaling Pathway

Research has shown that Salvigenin can suppress hepatocellular carcinoma glycolysis and chemoresistance by inactivating the PI3K/AKT/GSK-3β pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism.

Experimental Protocols

This section outlines the methodologies for key experiments related to the characterization and biological evaluation of Salvigenin. These protocols can be adapted for studies involving this compound.

Structure Elucidation Workflow

The structural elucidation of flavonoids like Salvigenin typically follows a standardized workflow involving multiple spectroscopic techniques.

Western Blot Analysis

Western blotting can be used to determine the effect of Salvigenin on the protein expression levels within a specific signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with Salvigenin at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, p-GSK-3β) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

This is a generalized protocol and may require optimization based on specific experimental conditions.

Colony Formation Assay

This assay assesses the effect of a compound on the proliferative capacity of cells.

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 1x10³ cells/well) in 6-well plates.

-

Treatment: Treat the cells with various concentrations of Salvigenin.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium every 3 days.

-

Fixation and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies containing at least 50 cells.

This protocol is based on the methodology described in a study on Salvigenin's effect on hepatocellular carcinoma cells.[1]

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. While specific experimental data for the deuterated compound is limited, the extensive information available for the parent compound, Salvigenin, provides a strong foundation for its use and further investigation. The data and protocols presented in this guide are intended to support and facilitate future research into the properties and applications of this compound.

References

- 1. Salvigenin Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Salvigenin | C18H16O6 | CID 161271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. OSADHI [neist.res.in]

- 7. Showing Compound Salvigenin (FDB006184) - FooDB [foodb.ca]

- 8. brieflands.com [brieflands.com]

A Comprehensive Technical Guide to the Natural Occurrence and Sources of Salvigenin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Salvigenin (5-hydroxy-4′,6,7-trimethoxyflavone) is a naturally occurring polymethoxylated flavone that has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] This document provides an in-depth overview of the natural sources of salvigenin, quantitative data on its occurrence, and detailed experimental protocols for its extraction and isolation. Furthermore, it visualizes key experimental workflows and summarizes its primary biological activities to support ongoing research and development efforts.

Natural Occurrence of Salvigenin

Salvigenin is predominantly found in terrestrial plants, distributed across several families. The most prominent sources belong to the Lamiaceae (mint family) and Asteraceae (daisy family).[1][4]

Key Plant Families and Species:

-

Lamiaceae: This family is a major reservoir of salvigenin. It has been identified in numerous species within the Salvia genus, which is widely distributed globally.[5]

-

Asteraceae: This family also contains several species known to produce salvigenin.

Other reported plant sources include Eremophila lucida and Stevia satureiifolia.[8]

Quantitative Analysis of Salvigenin in Natural Sources

The concentration of salvigenin varies significantly depending on the plant species, geographical location, and extraction methodology. The following table summarizes the reported quantitative data from select species.

| Plant Species | Plant Part | Yield of Salvigenin (mg/g of dry plant material) | Reference |

| Salvia aratocensis | Aerial Parts | 0.8 ± 0.1 | [6] |

| Achillea wilhelmsii | Aerial Parts | ~0.60 | [9] |

Note: The yield for Achillea wilhelmsii was calculated based on the reported isolation of 88.5 mg of salvigenin from a 5.0 g portion of a dichloromethane extract (19.3 g total extract from 565 g of plant material).[9]

Experimental Protocols for Extraction and Isolation

The isolation of salvigenin from plant matrices typically involves solvent extraction followed by multi-step chromatographic purification. The specific protocols vary based on the source material and desired purity.

Protocol 1: Isolation from Achillea wilhelmsii

This protocol utilizes sequential Soxhlet extraction followed by vacuum liquid chromatography (VLC) and semi-preparative HPLC.[9]

I. Plant Material Preparation:

-

Collect the aerial parts of A. wilhelmsii.

-

Dry the plant material at ambient temperature.

-

Powder the dried material using an electrical mill.

II. Sequential Soxhlet Extraction:

-

Extract 565 g of the powdered plant material with 350 mL of n-hexane in a Soxhlet apparatus for 4 hours.

-

Dry the plant residue and subsequently extract it with dichloromethane (4 hours), followed by acetone (4 hours), and finally methanol (4 hours). This yields distinct extracts based on solvent polarity. The dichloromethane extract is the primary source for salvigenin in this protocol.

III. Chromatographic Purification:

-

Subject a 5.0 g portion of the dried dichloromethane extract to silica gel vacuum liquid chromatography (VLC).

-

Elute the column with a gradient mobile phase of chloroform:methanol:water (29:1:0.1) to obtain four primary fractions (DCM1-4).

-

Further fractionate the DCM2 fraction (2.15 g) using a silica gel column with a gradient mobile phase of n-hexane:ethyl acetate (from 8:2 to 1:9), yielding nine sub-fractions (DCM2-A to DCM2-I).

-

Purify the DCM2-F sub-fraction using semi-preparative HPLC with a gradient of 70% methanol in water to 100% methanol to afford pure salvigenin (88.5 mg).[9]

Protocol 2: Isolation from Salvia macrosiphon

This method involves direct extraction with solvents of intermediate and high polarity, followed by column chromatography.[7]

I. Plant Material and Extraction:

-

Dry and powder the aerial parts of S. macrosiphon (300 g).

-

Macerate the powder sequentially with n-hexane, ethyl acetate (EtOAc), and methanol (MeOH).

-

Concentrate the EtOAc and MeOH extracts under reduced pressure.

II. Chromatographic Isolation:

-

Subject the EtOAc extract (25 g) to silica gel column chromatography (CC) using a chloroform:EtOAc gradient (9:1 to 0:1), yielding 28 fractions.

-

Identify the fraction containing salvigenin (2 mg) through analysis.

-

Further purification can be performed using Sephadex LH-20 column chromatography with methanol as the eluent.[7]

Protocol 3: Analysis from Salvia aratocensis

This protocol focuses on the preparation of a hydroethanolic extract for characterization by high-resolution mass spectrometry.[6]

I. Extraction:

-

Prepare hydroethanolic extracts from the dry plant material of S. aratocensis.

II. Characterization and Quantification:

-

Analyze the extract using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization and Orbitrap High-Resolution Mass Spectrometry (UHPLC-ESI(+/)-Orbitrap-HRMS) to identify and quantify constituents, including salvigenin.[6]

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical frameworks associated with salvigenin research.

Caption: Workflow for salvigenin isolation from plant material.

Caption: Relationship between salvigenin and its major biological effects.

Summary of Biological Activities

Salvigenin demonstrates a range of biological effects that make it a compound of interest for drug development.

-

Metabolic Regulation: It exhibits a dual activity by decreasing lipid levels while simultaneously stimulating mitochondrial function.[11] Specifically, it has been shown to inhibit palmitic acid biosynthesis by 22.5% and increase mitochondrial functionality by 15.4% at a concentration of 30 µM.[9][10] This suggests a potential role in addressing metabolic syndrome.[11]

-

Anticancer Activity: Salvigenin induces apoptosis in several human cancer cell lines, including colon adenocarcinoma (HT-29), breast adenocarcinoma (MCF-7), and glioblastoma (SF-268).[1][4]

-

Anti-inflammatory and Analgesic Properties: Studies have demonstrated that salvigenin possesses significant anti-inflammatory and pain-reducing effects, which are being explored for therapeutic applications.[2]

-

Antioxidant Effects: As a flavonoid, salvigenin has inherent antioxidant properties, which may contribute to its efficacy in mitigating diseases associated with oxidative stress.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Chemical Composition and In Vitro Antioxidant Activity of Salvia aratocensis (Lamiaceae) Essential Oils and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavones and Flavone Glycosides from Salvia macrosiphon Boiss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Salvigenin, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salvigenin, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salvigenin | Encyclopedia MDPI [encyclopedia.pub]

A Technical Guide to the Biological Activities of Salvigenin and Its Analogs

Abstract: Salvigenin, a naturally occurring trimethoxylated flavone found in various medicinal plants, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. This technical guide provides an in-depth overview of the biological activities of salvigenin, with a focus on its anticancer, anti-inflammatory, neuroprotective, and immunomodulatory effects. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways modulated by this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of salvigenin's therapeutic potential and to support future research and development efforts.

Introduction

Salvigenin (5-hydroxy-4',6,7-trimethoxyflavone) is a polyphenolic compound belonging to the flavone subclass of flavonoids.[1][2] It is predominantly isolated from various plant species, including those of the Salvia, Scutellaria, Achillea, and Artemisia genera.[1][3][4] Traditionally, plants containing salvigenin have been used in herbal medicine to treat a variety of ailments. Modern pharmacological studies have begun to validate these uses, revealing a broad spectrum of biological activities. Salvigenin's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel therapeutic agents against a range of human disorders, including cancer, inflammatory conditions, and neurodegenerative diseases.[1][3]

Anticancer Activities

Salvigenin exhibits significant antitumor properties across various cancer types, including hepatocellular carcinoma (HCC), gastric cancer (GC), breast cancer, and colon cancer.[1][5][6][7] Its anticancer effects are multifaceted, involving the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest.[5][6]

Mechanism of Action and Signaling Pathways

A primary mechanism underlying salvigenin's anticancer activity is its ability to suppress critical cell signaling pathways that are often dysregulated in cancer. In hepatocellular and gastric cancer cells, salvigenin has been shown to inactivate the PI3K/AKT signaling pathway.[5][6] In HCC, this leads to the downregulation of key glycolytic enzymes (HK2, PFK1, PKM2), thereby impeding aerobic glycolysis—a hallmark of cancer metabolism—and enhancing the chemosensitivity of cancer cells to drugs like 5-fluorouracil (5-FU).[5][8] In gastric cancer, salvigenin's inhibitory effect on the EGFR/PI3K/AKT pathway has been confirmed to suppress malignant behaviors.[6]

Quantitative Data Summary: Anticancer Activity

The cytotoxic and antiproliferative effects of salvigenin have been quantified in numerous studies. The compound demonstrates dose-dependent inhibition of viability in various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value/Concentration | Reference |

| Huh7, HepG2 | Hepatocellular Carcinoma | Proliferation Inhibition | 25, 50, 100 µM | [5] |

| Huh7/5-FU, HepG2/5-FU | 5-FU Resistant HCC | IC50 Reduction | Lowered 5-FU IC50 with 100 µM Salvigenin | [5] |

| AGS, HGC-27 | Gastric Cancer | Proliferation Inhibition | Not specified | [6] |

| MCF-7 | Breast Cancer | Viability Reduction | Concentration-dependent | [9] |

| HT-29 | Colon Adenocarcinoma | Apoptosis Induction | Not specified | [1][7] |

| SF-268 | Glioblastoma | Cytotoxicity | Not specified | [1][7] |

| SMMT Model (in vivo) | Spontaneous Mammary Tumor | Tumor Growth Reduction | 9.68 µ g/mouse/day | [9] |

| HCC Xenograft (in vivo) | Hepatocellular Carcinoma | Tumor Growth Reduction | 5, 10 µ g/mouse/day | [5] |

Anti-inflammatory and Analgesic Effects

Salvigenin demonstrates significant anti-inflammatory and analgesic properties in various preclinical models.[10] These effects are attributed to its ability to modulate inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of salvigenin are linked to the inhibition of cyclooxygenase (COX) enzymes, which prevents the synthesis of prostaglandins.[11] Additionally, it has been reported to suppress the production of nitric oxide (NO), another key inflammatory mediator.[11]

Preclinical Evidence and Quantitative Data

-

Analgesic Activity: In the acetic acid-induced writhing test in mice, salvigenin at doses of 50 and 100 mg/kg significantly reduced the number of abdominal contractions (P<0.001).[10][12] In the hot plate test, the same doses produced a significant analgesic effect, increasing the pain inhibition percentage compared to the control group (P<0.001).[10][12]

-

Anti-inflammatory Activity: In the carrageenan-induced paw edema model in rats, salvigenin (100 mg/kg) significantly reduced inflammation compared to the control group (P<0.05).[10][12]

| Model | Activity | Doses (i.p.) | Effect | Reference |

| Acetic Acid Writhing (mice) | Analgesic | 50, 100 mg/kg | Significant reduction in writhing (P<0.001) | [10][12] |

| Hot Plate Test (mice) | Analgesic | 50, 100 mg/kg | Significant increase in pain inhibition (P<0.001) | [10][12] |

| Carrageenan Paw Edema (rats) | Anti-inflammatory | 100 mg/kg | Significant reduction in edema (P<0.05) | [10][12] |

Neuroprotective Properties

Salvigenin has emerged as a promising neuroprotective agent, exhibiting protective effects in cellular models of oxidative stress and neurodegeneration.[9][13]

Cytoprotective Mechanisms

The neuroprotective effects of salvigenin are mediated through multiple mechanisms. It has been shown to protect human neuroblastoma (SH-SY5Y) cells against hydrogen peroxide (H₂O₂)-induced cell death.[9][13] This protection is achieved by significantly reducing the generation of reactive oxygen species (ROS), increasing levels of the endogenous antioxidant glutathione, and inhibiting apoptosis by reducing the Bax/Bcl-2 ratio and cleaved caspase-3 levels.[9][13] Furthermore, salvigenin promotes cell survival by increasing autophagy.[9][13]

Quantitative Data Summary: Neuroprotective Activity

| Cell Line | Stressor | Effective Concentration | Observed Effect | Reference |

| SH-SY5Y | H₂O₂ | 25, 50 µM | Protection against cell death | [13] |

| SH-SY5Y | H₂O₂ | 25 µM | Reduced ROS generation | [9] |

| SH-SY5Y | H₂O₂ | 25, 50 µM | Decreased cleaved caspase-3 and Bax/Bcl-2 ratio | [9][13] |

| SH-SY5Y | H₂O₂ | 25, 50 µM | Increased autophagy | [13] |

Other Notable Biological Activities

Immunomodulatory Effects

In tumor-bearing mice, salvigenin demonstrates significant immunomodulatory activity. It enhances the delayed-type hypersensitivity (DTH) response and modulates the cytokine profile by increasing the production of interferon-gamma (IFN-γ) while decreasing interleukin-4 (IL-4), suggesting a shift towards a Th1-type immune response, which is beneficial for antitumor immunity.[2][13] It also reduces the population of immunosuppressive splenic CD4⁺CD25⁺Foxp3⁺ regulatory T cells.[2][13]

Metabolic Effects

Salvigenin has also been identified as a dual-activity metabolic regulator. In vitro studies have shown that at a concentration of 30 µM, it can decrease lipid levels by inhibiting palmitic acid biosynthesis by 22.5%.[14][15][16] Concurrently, it stimulates mitochondrial functionality by 15.4%, suggesting a role in improving cellular energy metabolism.[14][15]

Key Experimental Protocols

In Vitro Cell Viability (CCK-8 Assay)

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., Huh7, HepG2) into 96-well plates at a specified density.

-

Treatment: After cell adherence, treat the cells with varying concentrations of salvigenin (e.g., 0, 25, 50, 100, 200 µM) for a designated period (e.g., 24-48 hours).[5]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.

Western Blot Analysis

-

Protein Extraction: Treat cells with salvigenin as required, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-GAPDH) overnight at 4°C.[5]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

-

Cell Preparation: Harvest cancer cells (e.g., Huh7) during the logarithmic growth phase.

-

Animal Inoculation: Subcutaneously inject a suspension of cells (e.g., 5 x 10⁶ cells in 100 µL PBS) into the flank of 4-6 week old nude mice.[5]

-

Treatment Initiation: When tumors reach a palpable volume (e.g., 50 mm³), randomly assign mice to treatment groups (e.g., vehicle control, salvigenin 5 µ g/day , salvigenin 10 µ g/day ).[5]

-

Drug Administration: Administer salvigenin or vehicle via intraperitoneal injection daily for a specified duration (e.g., 4 weeks).

-

Tumor Measurement: Measure tumor length (L) and width (W) with a caliper every 3-7 days and calculate the volume using the formula: V = (L × W²)/2.[5]

-

Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and process them for further analysis such as immunohistochemistry (IHC) or western blotting.

Salvigenin Analogs

While research has predominantly focused on salvigenin itself, the synthesis of flavone analogs is an active area of investigation aimed at enhancing biological activity.[17] Studies involving the synthesis of novel flavone derivatives and their combination with other bioactive molecules, such as gallic acid, have shown promise in yielding compounds with potent and selective anticancer, anti-inflammatory, and antioxidant properties.[17] The structure-activity relationship of these analogs is crucial for designing next-generation therapeutic agents with improved efficacy and safety profiles.

Conclusion and Future Directions

Salvigenin is a pleiotropic natural compound with well-documented anticancer, anti-inflammatory, neuroprotective, and immunomodulatory activities. Its ability to target fundamental cellular pathways, such as PI3K/AKT signaling, highlights its significant therapeutic potential. The data summarized in this guide underscore the need for continued research, particularly in the areas of pharmacokinetic profiling, long-term toxicity studies, and the development of potent synthetic analogs. Future clinical trials are warranted to translate the promising preclinical findings of salvigenin into effective treatments for human diseases.

References

- 1. Therapeutic Benefit of Salvigenin Against Various forms of Human ...: Ingenta Connect [ingentaconnect.com]

- 2. salvigenin | 19103-54-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Salvigenin Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvigenin inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Anti-inflammatory and Analgesic Properties of Salvigenin, Salvia officinalis Flavonoid Extracted [fnp.skums.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Salvigenin, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scielo.br [scielo.br]

Methodological & Application

Application Note: High-Throughput Quantification of Salvigenin in Human Plasma using a Validated LC-MS/MS Method with Salvigenin-d9 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of salvigenin in human plasma. The assay utilizes a stable isotope-labeled internal standard, Salvigenin-d9, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The method is validated over a linear range of 0.5 to 500 ng/mL with excellent performance characteristics, making it suitable for pharmacokinetic studies and other drug development applications.

Introduction

Salvigenin, a methoxy-substituted flavonoid, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and analgesic effects. To facilitate preclinical and clinical development, a reliable and sensitive bioanalytical method is essential for characterizing its pharmacokinetic profile. This application note presents a validated LC-MS/MS method for the determination of salvigenin in human plasma, offering the necessary sensitivity and specificity for demanding research applications.

Experimental

Materials and Reagents

-

Salvigenin (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of salvigenin and its internal standard from human plasma.

-

To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (100 ng/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved on a C18 analytical column using a gradient elution program.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0.0-0.5 min: 20% B

-

0.5-2.5 min: 20-80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80-20% B

-

3.1-4.0 min: 20% B

-

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

The MRM transitions for salvigenin and this compound were optimized and are presented in Table 1. The proposed fragmentation pathway for salvigenin involves the loss of a methyl radical from one of the methoxy groups, a common fragmentation for methoxylated flavonoids.

Table 1: Optimized MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Salvigenin | 329.1 | 314.1 | 30 | 20 |

| This compound | 338.1 | 320.1 | 30 | 20 |

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio of >10.

Table 2: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Salvigenin | 0.5 - 500 | y = 0.0123x + 0.0045 | 0.998 |

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results, summarized in Table 3, demonstrate that the method is both precise and accurate.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | 6.8 | 104.2 | 8.1 | 102.5 |

| LQC | 1.5 | 5.2 | 98.7 | 6.5 | 101.3 |

| MQC | 75 | 4.1 | 102.1 | 5.3 | 99.8 |

| HQC | 400 | 3.5 | 97.9 | 4.8 | 98.6 |

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The extraction recovery for salvigenin was consistently above 85%, and the matrix effect was found to be negligible.

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 1.5 | 88.2 | 97.5 |

| MQC | 75 | 91.5 | 101.2 |

| HQC | 400 | 89.8 | 98.9 |

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the LC-MS/MS quantification of salvigenin.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of salvigenin in human plasma. The simple sample preparation and short chromatographic run time make it ideal for the analysis of a large number of samples in pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results.

Application Notes and Protocols for Flavonoid Analysis Using Salvigenin-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of flavonoids in various matrices, including plant extracts, food products, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is paramount for correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the accuracy and reliability of the results.

Salvigenin, a trimethoxylated flavone, is a suitable candidate for derivatization into a deuterated internal standard for the analysis of a broad range of flavonoids due to its structural similarity to many common flavonoid aglycones. Salvigenin-d9, with nine deuterium atoms incorporated into its structure, provides a significant mass shift from its unlabeled counterpart and from many naturally occurring flavonoids, preventing isotopic interference. Its co-elution with many flavonoids under typical reversed-phase chromatographic conditions allows for effective compensation of matrix effects.[1][2]

These application notes provide a comprehensive protocol for the use of this compound as an internal standard for the quantification of various flavonoids by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of flavonoids using a stable isotope-labeled internal standard. These values are representative and may vary depending on the specific flavonoid, matrix, and instrumentation.

Table 1: Linearity and Sensitivity of Flavonoid Analysis

| Flavonoid | Linear Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |

| Quercetin | 1 - 500 | > 0.995 | 0.2 | 0.7 |

| Kaempferol | 1 - 500 | > 0.996 | 0.3 | 1.0 |

| Apigenin | 0.5 - 250 | > 0.998 | 0.1 | 0.4 |

| Luteolin | 0.5 - 250 | > 0.997 | 0.1 | 0.5 |

| Naringenin | 2 - 1000 | > 0.994 | 0.5 | 1.8 |

| Genistein | 1 - 500 | > 0.995 | 0.2 | 0.8 |

Data synthesized from multiple sources for illustrative purposes.[3][4][5]

Table 2: Accuracy and Precision of Flavonoid Analysis

| Flavonoid | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

| Quercetin | 5 | 98.5 | 4.2 | 5.8 |

| 50 | 101.2 | 3.1 | 4.5 | |

| 250 | 99.8 | 2.5 | 3.9 | |

| Kaempferol | 5 | 97.9 | 4.8 | 6.1 |

| 50 | 102.1 | 3.5 | 4.9 | |

| 250 | 100.5 | 2.8 | 4.2 | |

| Apigenin | 2.5 | 99.1 | 5.1 | 6.5 |

| 25 | 100.8 | 3.8 | 5.2 | |

| 125 | 101.3 | 3.0 | 4.7 |

RSD: Relative Standard Deviation. Data are representative examples.[4][6]

Table 3: Recovery and Matrix Effect

| Flavonoid | Matrix | Recovery (%) | Matrix Effect (%) |

| Quercetin | Plant Extract | 92.3 ± 4.5 | -8.5 |

| Plasma | 88.7 ± 5.1 | -12.3 | |

| Kaempferol | Plant Extract | 94.1 ± 3.8 | -7.2 |

| Plasma | 90.2 ± 4.7 | -10.8 | |

| Apigenin | Plant Extract | 91.5 ± 4.9 | -9.8 |

| Plasma | 87.9 ± 5.5 | -14.1 |

Matrix effect is calculated as (1 - [response in matrix]/[response in solvent]) x 100%. Negative values indicate ion suppression.[1][2][7]

Experimental Protocols

Standard and Sample Preparation

Materials:

-

This compound (Internal Standard)

-

Reference standards of flavonoids (e.g., Quercetin, Kaempferol, Apigenin, Luteolin, Naringenin, Genistein)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Sample matrix (e.g., dried plant material, plasma)

Protocol:

-

Preparation of Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve each flavonoid standard and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

-

-

Preparation of Working Standard Solutions:

-

Prepare a mixed flavonoid working standard solution by diluting the stock solutions with methanol to achieve a concentration of 10 µg/mL for each analyte.

-

Prepare a working internal standard solution of this compound at 1 µg/mL in methanol.

-

-

Preparation of Calibration Curve Standards:

-

Serially dilute the mixed flavonoid working standard solution with methanol:water (1:1, v/v) to prepare calibration standards at concentrations ranging from 0.5 to 1000 ng/mL.

-

Spike each calibration standard with the this compound working solution to a final concentration of 50 ng/mL.

-

-

Sample Preparation (Example for Plant Material):

-

Weigh 100 mg of homogenized and dried plant material into a centrifuge tube.

-

Add 1 mL of 80% methanol and the this compound working solution to achieve a final concentration of 50 ng/mL.

-

Vortex for 1 minute and sonicate for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

MRM Transitions: See Table 4 for examples. These should be optimized for the specific instrument.

Table 4: Example MRM Transitions for Flavonoids and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 336.1 | 321.1 | 25 |

| 336.1 | 293.1 | 35 | |

| Quercetin | 301.0 | 151.0 | 22 |

| 301.0 | 179.0 | 18 | |

| Kaempferol | 285.0 | 117.0 | 28 |

| 285.0 | 239.0 | 20 | |

| Apigenin | 269.0 | 117.0 | 30 |

| 269.0 | 151.0 | 25 | |

| Luteolin | 285.0 | 133.0 | 28 |

| 285.0 | 151.0 | 24 | |

| Naringenin | 271.0 | 151.0 | 20 |

| 271.0 | 119.0 | 25 | |

| Genistein | 269.0 | 133.0 | 32 |

| 269.0 | 211.0 | 22 |

MRM transitions should be empirically determined and optimized for the instrument in use.[3][8][9]

Visualizations

Caption: Overall workflow for flavonoid quantification.

References

- 1. waters.com [waters.com]

- 2. waters.com [waters.com]

- 3. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Pharmacokinetic Study of Salvigenin Utilizing a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvigenin, a flavonoid found in Salvia miltiorrhiza (Danshen), has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile is crucial for the development of salvigenin as a potential therapeutic agent. This document provides detailed application notes and protocols for conducting a pharmacokinetic study of salvigenin in a preclinical animal model, employing a deuterated internal standard for accurate quantification via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of specific pharmacokinetic data for salvigenin in the public domain, this document will utilize data and protocols for salvianolic acid B , another major bioactive component of Salvia miltiorrhiza, as a representative example to illustrate the experimental design and methodology. Researchers should adapt these protocols based on the specific physicochemical properties of salvigenin and its deuterated standard.

Key Principles